Cas no 1447953-49-2 (6-(2-methoxyphenyl)-2-methylpyridine-3-carbaldehyde)

6-(2-methoxyphenyl)-2-methylpyridine-3-carbaldehyde 化学的及び物理的性質
名前と識別子
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- 6-(2-Methoxyphenyl)-2-methylnicotinaldehyde
- 6-(2-Methoxy-phenyl)-2-methyl-pyridine-3-carbaldehyde
- 6-(2-methoxyphenyl)-2-methylpyridine-3-carbaldehyde
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- インチ: 1S/C14H13NO2/c1-10-11(9-16)7-8-13(15-10)12-5-3-4-6-14(12)17-2/h3-9H,1-2H3
- InChIKey: NHYVJIXCMUBGNL-UHFFFAOYSA-N
- ほほえんだ: O(C)C1C=CC=CC=1C1C=CC(C=O)=C(C)N=1
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 257
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 39.2
6-(2-methoxyphenyl)-2-methylpyridine-3-carbaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ2381-5G |
6-(2-methoxyphenyl)-2-methylpyridine-3-carbaldehyde |
1447953-49-2 | 95% | 5g |
¥ 8,962.00 | 2023-04-06 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ2381-100MG |
6-(2-methoxyphenyl)-2-methylpyridine-3-carbaldehyde |
1447953-49-2 | 95% | 100MG |
¥ 910.00 | 2023-04-06 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ2381-500MG |
6-(2-methoxyphenyl)-2-methylpyridine-3-carbaldehyde |
1447953-49-2 | 95% | 500MG |
¥ 2,428.00 | 2023-04-06 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ2381-10G |
6-(2-methoxyphenyl)-2-methylpyridine-3-carbaldehyde |
1447953-49-2 | 95% | 10g |
¥ 12,295.00 | 2023-04-06 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ2381-250MG |
6-(2-methoxyphenyl)-2-methylpyridine-3-carbaldehyde |
1447953-49-2 | 95% | 250MG |
¥ 1,458.00 | 2023-04-06 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ2381-1G |
6-(2-methoxyphenyl)-2-methylpyridine-3-carbaldehyde |
1447953-49-2 | 95% | 1g |
¥ 3,636.00 | 2023-04-06 | |
Ambeed | A532484-1g |
6-(2-Methoxyphenyl)-2-methylnicotinaldehyde |
1447953-49-2 | 98% | 1g |
$558.0 | 2024-04-23 |
6-(2-methoxyphenyl)-2-methylpyridine-3-carbaldehyde 関連文献
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Rou Jun Toh,Zdeněk Sofer,Jan Luxa,David Sedmidubský,Martin Pumera Chem. Commun., 2017,53, 3054-3057
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Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Mehmet R. Dokmeci,Donald M. Cropek Lab Chip, 2011,11, 1801-1807
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
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Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
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Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949
6-(2-methoxyphenyl)-2-methylpyridine-3-carbaldehydeに関する追加情報
Introduction to 6-(2-methoxyphenyl)-2-methylpyridine-3-carbaldehyde (CAS No. 1447953-49-2)
6-(2-methoxyphenyl)-2-methylpyridine-3-carbaldehyde, with the CAS number 1447953-49-2, is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and organic synthesis. This compound is characterized by its unique molecular structure, which includes a pyridine ring, a methoxy-substituted phenyl group, and an aldehyde functional group. These structural features contribute to its potential applications in various scientific and pharmaceutical domains.
The molecular formula of 6-(2-methoxyphenyl)-2-methylpyridine-3-carbaldehyde is C15H15
In recent years, there has been a growing interest in the development of new pharmaceutical agents that target specific biological pathways. 6-(2-methoxyphenyl)-2-methylpyridine-3-carbaldehyde has shown promise in this regard due to its potential to interact with various biomolecules. For instance, studies have indicated that compounds with similar structural motifs can exhibit anti-inflammatory, antioxidant, and anticancer properties. These findings have spurred further research into the biological activities of 6-(2-methoxyphenyl)-2-methylpyridine-3-carbaldehyde. The aldehyde functional group in 6-(2-methoxyphenyl)-2-methylpyridine-3-carbaldehyde is particularly noteworthy for its reactivity. This group can undergo a variety of chemical reactions, such as condensation reactions with amines to form imines or Schiff bases. These derivatives have been explored for their potential therapeutic applications, including as inhibitors of specific enzymes or as ligands for receptor proteins. The ability to form these derivatives through simple chemical transformations makes 6-(2-methoxyphenyl)-2-methylpyridine-3-carbaldehyde a valuable starting material in drug discovery efforts. The pyridine ring in 6-(2-methoxyphenyl)-2-methylpyridine-3-carbaldehyde also plays a crucial role in its biological activity. Pyridine-containing compounds are known for their ability to interact with nucleic acids and proteins, making them useful in the design of drugs that target specific cellular processes. For example, pyridine derivatives have been used as inhibitors of kinases, which are key enzymes involved in signal transduction pathways. The presence of the pyridine ring in 6-(2-methoxyphenyl)-2-methylpyridine-3-carbaldehyde suggests that it may have similar interactions with biomolecules. The methoxy-substituted phenyl group in 6-(2-methoxyphenyl)-2-methylpyridine-3-carbaldehyde adds another layer of complexity to its structure. Methoxy groups are known to enhance the lipophilicity of molecules, which can improve their cell membrane permeability and bioavailability. This feature is particularly important in drug design, where optimizing the pharmacokinetic properties of a compound is crucial for its therapeutic efficacy. In addition to its potential therapeutic applications, 6-(2-methoxyphenyl)-2-methylpyridine-3-carbaldehyde has also been studied for its use as an intermediate in organic synthesis. The compound's reactivity and structural diversity make it a valuable building block for the synthesis of more complex molecules. For example, it can be used as a starting material for the preparation of heterocyclic compounds, which are widely used in pharmaceuticals and agrochemicals. The synthesis of 6-(2-methoxyphenyl)-2-methylpyridine-3-carbaldehyde has been reported using various methods, including transition metal-catalyzed cross-coupling reactions and multistep synthetic routes. These methods have been optimized to achieve high yields and purity levels, making the compound readily available for research purposes. The ability to synthesize this compound efficiently is essential for advancing its applications in both academic and industrial settings. In conclusion, 6-(2-methoxyphenyl)-2-methylpyridine-3-carbaldehyde (CAS No. 1447953-49-2) is a multifaceted organic compound with significant potential in medicinal chemistry and organic synthesis. Its unique molecular structure, characterized by a pyridine ring, a methoxy-substituted phenyl group, and an aldehyde functional group, provides a rich platform for chemical modifications and biological interactions. Ongoing research into this compound's properties and applications continues to uncover new opportunities for its use in drug discovery and other scientific endeavors.
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